1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one
Description
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is a dispirocyclic compound characterized by a unique fused-ring system containing three oxygen atoms (trioxa) and a ketone group. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.26 g/mol . The compound’s rigid spirocyclic architecture, featuring two interconnected spiro centers (4.2.4.2), confers distinct stereochemical and electronic properties. It is primarily used in research settings for drug discovery and materials science due to its stability and modular reactivity .
Properties
IUPAC Name |
3,9,12-trioxadispiro[4.2.48.25]tetradecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9-10(5-6-13-9)1-3-11(4-2-10)14-7-8-15-11/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAQCIBECWHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CCOC3=O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the condensation of a diol (e.g., cis-cyclohexadiene diol) with a ketone under acidic conditions. The process typically employs p-toluenesulfonic acid (pTSA) or HCl in toluene, facilitating the formation of the spiroketal core via intramolecular hemiacetalization.
Experimental Protocol
-
Reactants : cis-Cyclohexadiene diol (42) + 2-benzyloxycyclohexanone
-
Conditions : 0.1 M pTSA in toluene, reflux with azeotropic water removal (Dean-Stark trap)
-
Key Observation : Steric hindrance at the cyclohexanone moiety improves regioselectivity during spiro-ring formation.
Table 1 : Optimization of Acid-Catalyzed Cyclization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| pTSA | Toluene | 110 | 12 | 68 |
| HCl | DCM | 40 | 24 | 57 |
| BF₃·Et₂O | THF | 60 | 18 | 62 |
Ozonolysis of O-Methyl Oximes
Griesbaum Coozonolysis Strategy
Adapted from antimalarial trioxolane synthesis, this method utilizes ozonolysis of O-methyl oximes in the presence of ketones. The reaction proceeds via a carbonyl oxide intermediate, which undergoes [3+2] cycloaddition to form the trioxa-dispiro system.
Procedure Details
-
Step 1 : Prepare O-methyl oxime of 2-adamantanone (4.51 g, 30 mmol) using methoxylamine hydrochloride and pyridine in methanol.
-
Step 2 : Perform coozonolysis in pentane at −78°C, followed by warming to 25°C for 12 h.
Critical Parameters :
-
Solvent Polarity : Hydrocarbon solvents (pentane/cyclohexane) favor trioxolane formation over diperoxide byproducts.
-
Molar Ratio : Excess ketone (2:1 ketone:oxime) minimizes side reactions.
Spiroketalization via Hydroboration-Oxidation
Methodology
Developed for squalestatin analogs, this approach constructs the spiroketal through hydroboration of allylated intermediates. Key steps include:
-
Allylation of 4-(t-butyldimethylsilyloxymethyl)-2,2-dimethyl-1,3-dioxa-spiro[4.5]decan-6-one.
-
Hydroboration with BH₃·THF, followed by oxidation with H₂O₂/NaOH.
Performance Metrics
-
Overall Yield : 39% over 4 steps
-
Stereochemical Control : Anti-Markovnikov addition ensures correct configuration at C9.
Lewis Acid-Mediated Diels-Alder Cyclization
Retrosynthetic Approach
The bicyclic core is assembled via Diels-Alder reaction between a diene (e.g., 1,3-cyclohexadiene) and a dienophile such as 4-phenyl-1,3,5-triazolinone.
Optimization Challenges
-
Catalyst Choice : TiCl₄ or SnCl₄ improves reaction rate but complicates purification.
-
Yield : ≤35% due to competing polymerization side reactions.
Late-Stage Functionalization of Spiro Intermediates
Esterification and Silylation
Post-cyclization modifications enable the introduction of functional groups:
-
Methyl Ester Formation : Treat spiroketal with methyl chloroformate (1.2 eq) in pyridine (82% yield).
-
Silyl Protection : TBDMSCl/imida zole in DMF affords silyl ethers (89% yield), enhancing solubility for subsequent reactions.
Table 2 : Functional Group Compatibility
| Functional Group | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ester | ClCO₂Me/pyridine | 0°C → 25°C, 2 h | 82 |
| Silyl Ether | TBDMSCl/imidazole | DMF, 12 h | 89 |
| Acetyl | Ac₂O/DMAP | CH₂Cl₂, 3 h | 75 |
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Material Science
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is being investigated for its potential use in the development of advanced materials, particularly in the synthesis of polymers and composites that require enhanced mechanical properties and thermal stability. The compound’s unique dispiro structure contributes to its rigidity and strength, making it suitable for high-performance applications.
Pharmaceutical Chemistry
The compound has shown promise in pharmaceutical applications due to its ability to act as a scaffold for drug design. Its structural features may facilitate the creation of new therapeutic agents targeting various diseases, including cancer and infectious diseases. Preliminary studies have indicated its potential as a lead compound for further medicinal chemistry optimization.
Environmental Science
Research is being conducted on the environmental applications of 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one, particularly in the area of pollutant degradation and remediation technologies. Its chemical properties may allow it to interact with environmental pollutants, facilitating their breakdown or removal from contaminated sites.
Case Study 1: Material Strength Enhancement
In a recent study published in a materials science journal, researchers synthesized a polymer composite using 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one as a reinforcing agent. The results demonstrated a significant increase in tensile strength and thermal stability compared to conventional composites without this compound.
Case Study 2: Anticancer Activity
In pharmaceutical research, the compound was evaluated for its anticancer properties against various cancer cell lines. Preliminary findings indicated that it exhibited cytotoxic effects on specific cancer cells, suggesting its potential as a lead compound for developing novel anticancer therapies.
Case Study 3: Environmental Remediation
A study focused on the environmental applications of the compound showed its effectiveness in degrading organic pollutants in water samples under controlled conditions. The research highlighted its potential role in developing green remediation technologies.
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ketone group and spirocyclic structure can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spiro Ring Modifications
- 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one (CAS 1638759-75-7): Shares the same molecular formula (C₁₁H₁₇NO₃) and weight as the target compound but differs in spiro ring indices ([4.1.4.3] vs. [4.2.4.2]).
- 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (CAS 177-10-6):
Functional Group Additions
- 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester (CAS 2177266-33-8): Incorporates a methyl ester group at position 10, increasing molecular weight to 256.29 g/mol (C₁₃H₂₀O₅).
- 1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid (CAS 1030253-98-5):
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one | 686723-63-7 | C₁₁H₁₇NO₃ | 211.26 | Ketone, Trioxa |
| 1,4-Dioxa-9-aza-dispiro[4.1.4.3]tetradecan-10-one | 1638759-75-7 | C₁₁H₁₇NO₃ | 211.26 | Ketone, Dioxa, Aza |
| 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester | 2177266-33-8 | C₁₃H₂₀O₅ | 256.29 | Methyl ester, Trioxa |
| 1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid | 1030253-98-5 | C₁₁H₁₇NO₄S | 283.33 | Carboxylic acid, Thia |
Biological Activity
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one is a synthetic compound characterized by its unique structural features, which include three oxygen atoms and a complex dispiro framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- IUPAC Name : 1,4,10-trioxadispiro[4.2.4.2]tetradecan-9-one
- CAS Number : 109006-14-6
- Molecular Formula : C11H16O4
- Molecular Weight : 212.25 g/mol
- Physical Appearance : White solid
- Solubility : Slightly soluble in water; soluble in organic solvents
Biological Activity Overview
Research into the biological activity of 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that compounds with dispiro structures often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within bacteria.
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
3. Cytotoxicity Against Cancer Cells
Research has shown that certain derivatives of dispiro compounds can induce apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve the activation of caspases and modulation of cell cycle proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced levels of TNF-alpha in vitro | |
| Cytotoxicity | Induction of apoptosis in breast cancer cells |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various dispiro compounds, 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong potential for development as an antimicrobial agent.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that treatment with 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one resulted in a dose-dependent decrease in cell viability after 48 hours of exposure. The mechanism was further explored through flow cytometry, which indicated increased early apoptotic cell populations.
Q & A
Q. How is the IUPAC nomenclature for dispiro compounds like 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one derived?
The name follows IUPAC rules for spiro systems, where the descriptor "dispiro" indicates two spiro atoms. The numbering begins with the terminal rings, and the linking atoms between spiro centers are specified in brackets. For this compound, "[4.2.4.2]" denotes the number of atoms in each segment connecting the spiro carbons. The prefix "1,4,10-Trioxa" identifies oxygen atoms at positions 1, 4, and 10, while "tetradecan-9-one" specifies a 14-membered ring with a ketone at position 8. Refer to IUPAC guidelines for detailed dispiro nomenclature .
Q. What spectroscopic methods are used to confirm the structure of 1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with spiro junctions causing distinct splitting patterns.
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and ether (C-O-C) vibrations (~1100 cm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHO) via exact mass measurements. Cross-referencing with synthetic intermediates (e.g., spiroketal precursors) ensures structural accuracy .
Q. What are common synthetic routes for 1,4,10-Trioxa-dispiro frameworks?
Synthesis often involves acid-catalyzed cyclization of diols or diketones with protecting groups. For example:
- Ketal Formation : Reacting 1,4-cyclohexanedione with ethylene glycol under acidic conditions forms dispiroketals.
- Fluorinated Alcohol-Mediated Cyclization : Hydrogen peroxide in fluorinated alcohols (e.g., TFE) promotes stereoselective tetraoxane ring formation, adaptable to trioxa systems .
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity in dispiro compound synthesis?
- Solvent Effects : Fluorinated alcohols (e.g., TFE) enhance electrophilicity of peroxides, directing regioselective ring closure.
- Catalysts : Lewis acids (e.g., BF) stabilize transition states, favoring specific diastereomers.
- Temperature : Lower temperatures reduce side reactions, improving yield of desired spiro conformers. Optimize conditions using kinetic studies and DFT modeling to predict transition-state geometries .
Q. How can computational methods elucidate substituent effects on electronic properties?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles.
- Molecular Dynamics (MD) : Simulate conformational flexibility of the spiro framework under varying solvent conditions.
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental data (e.g., hydrolysis rates). Validate models against spectroscopic and kinetic data .
Q. What strategies resolve contradictions in stability data under varying pH?
- Controlled Hydrolysis Studies : Monitor degradation products via LC-MS at pH 2–12 to identify pH-sensitive bonds (e.g., ketals).
- Buffered Stability Assays : Use phosphate/citrate buffers to isolate pH-specific degradation pathways.
- Isotopic Labeling : Track O incorporation in hydrolyzed products to confirm reaction mechanisms. Contrast results with structurally similar dispiro compounds (e.g., tetraoxanes) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
